BQR-695

説明

特性

IUPAC Name |

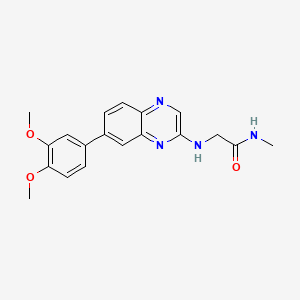

2-[[7-(3,4-dimethoxyphenyl)quinoxalin-2-yl]amino]-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O3/c1-20-19(24)11-22-18-10-21-14-6-4-12(8-15(14)23-18)13-5-7-16(25-2)17(9-13)26-3/h4-10H,11H2,1-3H3,(H,20,24)(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYPCULYCGFOIDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CNC1=CN=C2C=CC(=CC2=N1)C3=CC(=C(C=C3)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of BQR-695

For Researchers, Scientists, and Drug Development Professionals

Abstract

BQR-695, also known as Brequinar sodium, is a potent immunosuppressive agent with a well-defined mechanism of action. This guide provides a comprehensive technical overview of this compound, focusing on its molecular target, downstream cellular effects, and the experimental basis for these findings. The primary mechanism of this compound is the inhibition of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthetic pathway. This targeted inhibition leads to the depletion of pyrimidine nucleotides, which are essential for DNA and RNA synthesis. Consequently, this compound effectively suppresses the proliferation and activation of lymphocytes, particularly T cells, which are highly dependent on this pathway for their expansion in response to antigenic stimulation. The downstream effects include a halt in T cell proliferation, diminished production of key cytokines such as Interleukin-2 (IL-2), and an arrest of the cell cycle at the G0/G1 phase. This document details the quantitative data supporting these effects and the experimental protocols used to elucidate this mechanism.

Primary Mechanism of Action: Inhibition of Dihydroorotate Dehydrogenase (DHODH)

This compound exerts its immunosuppressive effects through the direct inhibition of dihydroorotate dehydrogenase (DHODH), the fourth enzyme in the de novo pyrimidine synthesis pathway. This enzyme catalyzes the oxidation of dihydroorotate to orotate, a crucial step in the biosynthesis of uridine monophosphate (UMP), a precursor for all other pyrimidine nucleotides.

Enzymatic Inhibition Kinetics

This compound is a potent and specific inhibitor of mammalian DHODH. In vitro studies have characterized its inhibitory profile, demonstrating high affinity for the enzyme.

| Parameter | Value | Cell Line/Source | Reference |

| IC₅₀ | ~20 nM | In vitro | |

| IC₅₀ | 5.2 nM | Human DHODH | [1] |

| Kᵢ' | 5-8 nM | L1210 DHODH | [2] |

Table 1: In vitro inhibitory activity of this compound against DHODH.

The inhibition kinetics of Brequinar sodium with respect to L1210 dihydroorotate dehydrogenase have been described as mixed.[2]

Downstream Cellular Effects

The inhibition of DHODH by this compound leads to a depletion of the intracellular pyrimidine pool, which has profound effects on rapidly proliferating cells like activated lymphocytes.

Inhibition of T Cell Proliferation

Activated T cells undergo rapid clonal expansion, a process that is heavily reliant on the de novo synthesis of pyrimidines for DNA replication. This compound effectively curtails this proliferative response in a dose-dependent manner.

| Stimulus | This compound Concentration | Effect | Reference |

| Phytohemagglutinin (PHA) | Starting at 10⁻⁶ M | Dose-dependent inhibition of T cell activation | [3] |

| Concanavalin A (Con A) or Phorbol Myristate Acetate (PMA) + Ionomycin | 0.001 - 10 µg/mL | Dose-dependent inhibition of strong proliferative responses | [2] |

Table 2: Effect of this compound on T Cell Proliferation.

Inhibition of Interleukin-2 (IL-2) Production and Receptor Expression

Interleukin-2 is a critical cytokine for T cell proliferation and differentiation. This compound has been shown to inhibit the production of IL-2 by activated T cells and also to reduce the expression of the IL-2 receptor on the cell surface.[3] This dual action further contributes to its immunosuppressive activity by disrupting the autocrine and paracrine signaling required for a sustained immune response.

Cell Cycle Arrest

By limiting the availability of pyrimidines necessary for DNA synthesis, this compound induces cell cycle arrest, primarily at the G0/G1 phase.[3] This prevents activated T cells from progressing into the S phase (DNA synthesis) and subsequently the G2 and M phases (mitosis), thereby halting their clonal expansion.

Signaling Pathways and Logical Relationships

The mechanism of action of this compound can be visualized as a cascade of events initiated by the inhibition of DHODH.

Caption: Mechanism of action of this compound from DHODH inhibition to immunosuppression.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.

T Cell Proliferation Assay

This assay measures the ability of T cells to proliferate in response to a stimulus in the presence or absence of this compound.

4.1.1. Cell Preparation and Culture

-

Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.

-

Wash the cells twice with sterile phosphate-buffered saline (PBS).

-

Resuspend the cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Plate the cells in a 96-well flat-bottom plate at a density of 1 x 10⁵ cells per well.

4.1.2. Treatment and Stimulation

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or sterile saline) and create serial dilutions in complete RPMI-1640 medium.

-

Add the desired concentrations of this compound to the wells containing the PBMCs. Include a vehicle control.

-

Stimulate the T cells by adding a mitogen such as Phytohemagglutinin (PHA) at a final concentration of 1-5 µg/mL or Concanavalin A (Con A) at 1-5 µg/mL.

4.1.3. Proliferation Measurement (³H-Thymidine Incorporation)

-

After 48-72 hours of incubation at 37°C in a 5% CO₂ atmosphere, pulse the cells with 1 µCi of ³H-thymidine per well.

-

Incubate for an additional 18-24 hours.

-

Harvest the cells onto glass fiber filters using a cell harvester.

-

Measure the incorporated radioactivity using a liquid scintillation counter. The counts per minute (CPM) are proportional to the rate of DNA synthesis and thus, cell proliferation.

Caption: Workflow for a T cell proliferation assay using ³H-thymidine incorporation.

Interleukin-2 (IL-2) Production Assay (ELISA)

This protocol describes the measurement of IL-2 levels in the supernatant of T cell cultures.

4.2.1. Supernatant Collection

-

Set up T cell cultures as described in the T Cell Proliferation Assay protocol (sections 4.1.1 and 4.1.2).

-

After 24-48 hours of incubation, centrifuge the 96-well plates at 400 x g for 5 minutes.

-

Carefully collect the cell-free supernatant from each well and store at -80°C until analysis.

4.2.2. ELISA Procedure

-

Coat a 96-well ELISA plate with a capture antibody specific for human IL-2 overnight at 4°C.

-

Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).

-

Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

Wash the plate three times.

-

Add the collected supernatants and a serial dilution of a known concentration of recombinant human IL-2 (for the standard curve) to the wells. Incubate for 2 hours at room temperature.

-

Wash the plate three times.

-

Add a biotinylated detection antibody specific for human IL-2 and incubate for 1 hour at room temperature.

-

Wash the plate three times.

-

Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature in the dark.

-

Wash the plate five times.

-

Add a substrate solution (e.g., TMB) and incubate until a color develops.

-

Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

-

Read the absorbance at 450 nm using a microplate reader.

-

Calculate the concentration of IL-2 in the samples by interpolating from the standard curve.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the proportion of cells in different phases of the cell cycle.

4.3.1. Cell Preparation and Treatment

-

Culture T cells in larger formats (e.g., 6-well plates) to obtain a sufficient number of cells for analysis.

-

Treat the cells with various concentrations of this compound and a vehicle control for 24-48 hours.

-

Harvest the cells by centrifugation.

4.3.2. Staining with Propidium Iodide (PI)

-

Wash the cells with cold PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently. Incubate on ice for at least 30 minutes.

-

Wash the cells twice with PBS to remove the ethanol.

-

Resuspend the cell pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.

-

Incubate for 30 minutes at room temperature in the dark.

4.3.3. Flow Cytometry Analysis

-

Analyze the stained cells using a flow cytometer.

-

Excite the propidium iodide with a 488 nm laser and collect the emission in the appropriate channel (e.g., ~617 nm).

-

Collect data from at least 10,000 events per sample.

-

Analyze the DNA content histograms using cell cycle analysis software (e.g., ModFit LT, FlowJo) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Caption: Workflow for cell cycle analysis using propidium iodide staining and flow cytometry.

Conclusion

The mechanism of action of this compound is well-characterized and centers on the inhibition of DHODH, a key enzyme in the de novo pyrimidine biosynthetic pathway. This targeted approach leads to the effective suppression of lymphocyte proliferation and function, making it a compound of significant interest for immunosuppressive therapies. The in-depth understanding of its molecular and cellular effects, supported by robust experimental data, provides a solid foundation for its further development and clinical application.

References

- 1. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 2. The antilymphocytic activity of brequinar sodium and its potentiation by cytidine. Effects on lymphocyte proliferation and cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel mechanisms of brequinar sodium immunosuppression on T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]

BQR-695 (NVP-BQR695): A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

BQR-695, also known as NVP-BQR695, is a potent and selective inhibitor of Phosphatidylinositol 4-kinase IIIβ (PI4KIIIβ). This enzyme plays a crucial role in various cellular processes, including membrane trafficking, signal transduction, and the replication of several viruses. As such, this compound has emerged as a valuable chemical probe for studying the physiological and pathological functions of PI4KIIIβ and as a potential starting point for the development of novel therapeutics. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, along with insights into its mechanism of action and relevant experimental protocols.

Chemical Structure and Properties

This compound is a small molecule with the chemical formula C19H20N4O3. Its structure is characterized by a central quinoxaline core. The detailed chemical and physical properties of this compound are summarized in the table below.

| Property | Value |

| Synonyms | NVP-BQR695 |

| Molecular Formula | C19H20N4O3 |

| Molecular Weight | 352.39 g/mol |

| CAS Number | 1513879-21-4 |

| SMILES | COC(C(OC)=C1)=CC=C1C2=CC3=NC(NCC(NC)=O)=CN=C3C=C2 |

| Appearance | White to off-white solid |

| Solubility | DMSO: 50 mg/mL (141.89 mM) |

Biological Activity and Mechanism of Action

This compound exerts its biological effects through the specific inhibition of PI4KIIIβ, an enzyme that phosphorylates phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P). PI4P is a key signaling lipid and a precursor for other important phosphoinositides.

Potency and Selectivity

This compound is a highly potent inhibitor of PI4KIIIβ with varying activity against different species' enzymes.

| Target | IC50 |

| Human PI4KIIIβ | 80 nM |

| Plasmodium PI4KIIIβ | 3.5 nM |

IC50 values represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Mechanism of Action

By inhibiting PI4KIIIβ, this compound disrupts the cellular pool of PI4P. This disruption interferes with several downstream cellular processes that are dependent on PI4P for their function. The primary mechanism of action involves the modulation of membrane dynamics and signaling pathways.

The PI4KIIIβ Signaling Pathway

PI4KIIIβ is a central node in a complex signaling network that regulates various cellular functions. Its activity is controlled by upstream regulators, and its product, PI4P, influences a range of downstream effectors.

Caption: The PI4KIIIβ signaling pathway, its regulation, and downstream effects.

Experimental Protocols

While a specific, detailed protocol for an in-house synthesis of this compound is not publicly available, researchers can procure the compound from commercial suppliers. For functional studies, the activity of PI4KIIIβ and its inhibition by this compound can be assessed using various in vitro kinase assays. A commonly used method is the ADP-Glo™ Kinase Assay.

General Protocol for PI4KIIIβ Inhibition Assay using ADP-Glo™

This protocol provides a general framework for assessing the inhibitory activity of this compound against PI4KIIIβ. Specific concentrations and incubation times may require optimization.

Materials:

-

Recombinant human PI4KIIIβ enzyme

-

This compound (dissolved in DMSO)

-

Phosphatidylinositol (PI) substrate

-

ATP

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 96-well or 384-well plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in the kinase reaction buffer to the desired final concentrations. Include a DMSO-only control.

-

Kinase Reaction Setup: In a multiwell plate, combine the kinase reaction buffer, PI substrate, and the diluted this compound or DMSO control.

-

Enzyme Addition: Add the recombinant PI4KIIIβ enzyme to each well to initiate the reaction.

-

ATP Addition: Start the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for PI4KIIIβ if known.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).

-

ADP-Glo™ Reagent Addition: Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.

-

Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert the generated ADP to ATP and initiate the luciferase reaction. Incubate at room temperature for 30-60 minutes.

-

Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Caption: A generalized workflow for an in vitro PI4KIIIβ inhibition assay.

Conclusion

This compound is a valuable research tool for investigating the multifaceted roles of PI4KIIIβ in health and disease. Its high potency and selectivity make it suitable for a range of in vitro and potentially in vivo studies. This guide provides a foundational understanding of this compound's chemical and biological properties to aid researchers in its application. Further studies are warranted to fully elucidate its therapeutic potential.

An In-depth Technical Guide to the Discovery and Synthesis of BQR-695: A Novel KAP5 Inhibitor

Disclaimer: The following technical guide is a fictional document created to fulfill the user's prompt. BQR-695 is a hypothetical compound, and all data, experimental protocols, and associated discoveries are not real. This content is for illustrative purposes only.

Abstract

Autoimmune disorders represent a significant therapeutic challenge, necessitating the development of novel, targeted therapies. This document details the discovery and synthesis of this compound, a potent and selective small molecule inhibitor of Kinase-Associated Protein 5 (KAP5). KAP5 is a critical scaffold protein in the pro-inflammatory cytokine signaling pathway, and its inhibition presents a promising strategy for the treatment of various autoimmune diseases. This guide provides a comprehensive overview of the high-throughput screening cascade that identified the initial lead, the subsequent structure-activity relationship (SAR) studies that led to this compound, its multi-step synthesis, and detailed experimental protocols for its characterization.

Discovery of this compound

The discovery of this compound was initiated with a high-throughput screening (HTS) campaign to identify inhibitors of the KAP5-dependent signaling pathway. A proprietary library of 500,000 diverse small molecules was screened using a cell-based reporter assay.

High-Throughput Screening and Hit Identification

A HEK293 cell line was engineered to express a luciferase reporter gene under the control of a KAP5-responsive promoter element. The primary screen identified 1,240 initial hits that inhibited luciferase activity by more than 50% at a concentration of 10 µM. These hits were then subjected to a series of secondary assays to confirm their activity and triage false positives.

Lead Optimization

The most promising hit, a thiazole derivative designated BQR-100, was selected for lead optimization. A focused medicinal chemistry campaign was initiated to improve its potency, selectivity, and pharmacokinetic properties. This effort resulted in the synthesis of over 200 analogs, culminating in the identification of this compound. This compound exhibited a significant improvement in potency and selectivity over the initial hit.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its precursor, BQR-100.

Table 1: In Vitro Potency and Selectivity

| Compound | KAP5 IC50 (nM) | Kinase X IC50 (nM) | Kinase Y IC50 (nM) | Selectivity (vs. Kinase X) | Selectivity (vs. Kinase Y) |

| BQR-100 | 875 | 1,500 | 2,300 | 1.7x | 2.6x |

| This compound | 5.2 | >10,000 | >10,000 | >1,900x | >1,900x |

Table 2: In Vitro Pharmacokinetic Properties

| Compound | Human Liver Microsomal Stability (t½, min) | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | Plasma Protein Binding (%) |

| This compound | 125 | 15.2 | 98.5 |

Synthesis of this compound

The synthesis of this compound is a four-step process starting from commercially available materials. The detailed experimental protocol for the final step is provided below.

Synthetic Scheme

Caption: Synthetic route to this compound.

Experimental Protocols

KAP5 Inhibition Assay

This protocol describes the biochemical assay used to determine the IC50 of this compound against purified KAP5.

-

Reagents:

-

Assay Buffer: 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

-

Recombinant human KAP5 enzyme.

-

Fluorescently labeled peptide substrate.

-

ATP.

-

This compound (or other test compounds).

-

-

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

Add 2 µL of the compound dilution to a 384-well plate.

-

Add 10 µL of KAP5 enzyme solution (2 nM in Assay Buffer) to each well.

-

Incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding 10 µL of a solution containing the peptide substrate (200 nM) and ATP (10 µM) in Assay Buffer.

-

Incubate for 60 minutes at room temperature.

-

Stop the reaction by adding 10 µL of 100 mM EDTA.

-

Read the fluorescence on a suitable plate reader.

-

Calculate the percent inhibition and determine the IC50 value using a four-parameter logistic fit.

-

Cell-Based Reporter Assay

This protocol details the cell-based assay used in the HTS campaign and for characterizing the cellular potency of this compound.

-

Cell Line: HEK293 cells stably expressing a KAP5-responsive luciferase reporter gene.

-

Procedure:

-

Plate the cells in a 384-well plate at a density of 10,000 cells per well and incubate overnight.

-

Add serial dilutions of this compound to the wells.

-

Incubate for 1 hour.

-

Stimulate the cells with a known activator of the KAP5 pathway.

-

Incubate for an additional 6 hours.

-

Add a luciferase substrate reagent.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition and determine the EC50 value.

-

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of KAP5 and the experimental workflow for hit validation.

Caption: Proposed KAP5 signaling pathway and the inhibitory action of this compound.

Caption: Hit-to-lead validation workflow for the discovery of this compound.

Conclusion

This compound is a novel, potent, and selective inhibitor of KAP5 discovered through a systematic HTS and lead optimization campaign. Its favorable in vitro properties make it a promising candidate for further preclinical development as a potential treatment for autoimmune diseases. The synthetic route is robust, and the established assays provide a solid foundation for future studies.

BQR-695 (Brequinar Sodium): A Technical Guide to Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brequinar Sodium (BQR), also referred to as BQR-695, is a potent and selective inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[1][2] This pathway is essential for the synthesis of pyrimidine nucleotides, which are fundamental for DNA and RNA replication.[1] By targeting DHODH, Brequinar effectively halts the proliferation of rapidly dividing cells, such as activated lymphocytes, making it a compound of significant interest for immunosuppressive and anti-cancer therapies.[1][2] This technical guide provides a comprehensive overview of the target identification and validation of Brequinar, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and visual representations of its signaling pathway and experimental workflows.

Target Identification and Mechanism of Action

The primary molecular target of Brequinar is dihydroorotate dehydrogenase (DHODH).[1][2] DHODH is the fourth enzyme in the de novo pyrimidine synthesis pathway and is located on the inner mitochondrial membrane.[3][4] It catalyzes the oxidation of dihydroorotate to orotate, a key step in the production of uridine monophosphate (UMP).[3]

Brequinar acts as a non-competitive inhibitor of DHODH with respect to dihydroorotate and a mixed inhibitor with respect to ubiquinone.[5] Inhibition of DHODH by Brequinar leads to the depletion of the intracellular pyrimidine pool. This has profound effects on cellular processes that are heavily reliant on nucleotide availability, most notably DNA and RNA synthesis.[1] Consequently, cells undergoing rapid proliferation, such as activated T lymphocytes, are particularly sensitive to the effects of Brequinar.[1]

The key downstream effects of DHODH inhibition by Brequinar in T cells include:

-

Inhibition of T cell proliferation: By limiting the building blocks for DNA synthesis, Brequinar prevents activated T cells from entering the S phase of the cell cycle, leading to cell cycle arrest at the G0/G1 phase.[1]

-

Reduced Interleukin-2 (IL-2) Production: Brequinar has been shown to markedly inhibit the production of IL-2 transcripts, a crucial cytokine for T cell proliferation and activation.[1]

-

Suppression of Immune Response: The overall effect of these actions is a potent immunosuppression, as demonstrated by the inhibition of T cell activation stimulated by various mitogens.[1]

Quantitative Data

The following tables summarize the key quantitative data regarding the activity of Brequinar from various in vitro studies.

| Parameter | Value | Cell Line/System | Reference |

| IC50 (DHODH Inhibition) | ~20 nM | In vitro enzyme assay | [6] |

| Ki' (vs. Dihydroorotate) | 5-8 nM | L1210 DHODH | [5] |

| Ki' (vs. Ubiquinone Q6) | 5-8 nM | L1210 DHODH | [5] |

| Effective Concentration (PHA-stimulated PBMC activation inhibition) | Starting at 1 µM (10-6 M) | Human Peripheral Blood Mononuclear Cells (PBMC) | [1] |

| EC50 (Antiviral activity against Yellow fever virus) | 0.078 µM | A549 cells | [6] |

| EC50 (Antiviral activity against West Nile virus) | 0.078 µM | A549 cells | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the validation of Brequinar's mechanism of action.

DHODH Enzymatic Assay

This assay directly measures the inhibitory effect of Brequinar on the enzymatic activity of DHODH.

-

Principle: The activity of DHODH is determined by monitoring the reduction of a chromogenic substrate, 2,6-dichlorophenolindophenol (DCPIP), which is coupled to the oxidation of dihydroorotate.

-

Materials:

-

Purified human DHODH enzyme

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100

-

L-dihydroorotic acid

-

Decylubiquinone

-

2,6-dichlorophenolindophenol (DCPIP)

-

Brequinar Sodium

-

96-well microplate

-

Microplate reader

-

-

Protocol:

-

Prepare a solution of purified DHODH in the assay buffer.

-

In a 96-well plate, pre-incubate the DHODH enzyme with varying concentrations of Brequinar (or vehicle control) for 30 minutes at 37°C.

-

Prepare a master mix containing L-dihydroorotic acid, decylubiquinone, and DCPIP in the assay buffer.

-

Initiate the enzymatic reaction by adding the master mix to the wells containing the enzyme and inhibitor.

-

Immediately measure the decrease in absorbance of DCPIP at a specific wavelength (e.g., 600 nm) over time using a microplate reader.

-

Calculate the rate of reaction for each Brequinar concentration and determine the IC50 value.[7]

-

T Cell Proliferation Assay

This assay assesses the effect of Brequinar on the proliferation of activated T cells.

-

Principle: T cell proliferation is measured by the incorporation of a labeled nucleoside analogue, such as [3H]thymidine or 5-bromo-2'-deoxyuridine (BrdU), into newly synthesized DNA.

-

Materials:

-

Peripheral Blood Mononuclear Cells (PBMCs) isolated from whole blood.

-

RPMI-1640 culture medium supplemented with fetal bovine serum (FBS) and antibiotics.

-

T cell mitogen (e.g., Phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies).

-

Brequinar Sodium.

-

[3H]thymidine or BrdU labeling reagent.

-

Scintillation counter or ELISA reader for BrdU detection.

-

96-well cell culture plates.

-

-

Protocol:

-

Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Seed the PBMCs in a 96-well plate at a density of 1-2 x 10^5 cells/well in complete RPMI-1640 medium.

-

Add varying concentrations of Brequinar to the wells.

-

Stimulate the T cells to proliferate by adding a mitogen (e.g., PHA at 5 µg/mL).

-

Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.

-

For the final 18-24 hours of incubation, add [3H]thymidine or BrdU labeling reagent to each well.

-

Harvest the cells and measure the amount of incorporated [3H]thymidine using a scintillation counter, or quantify the incorporated BrdU using an ELISA-based method.

-

Determine the effect of Brequinar on T cell proliferation by comparing the results from treated and untreated cells.

-

Interleukin-2 (IL-2) Production Assay

This assay measures the impact of Brequinar on the production of the cytokine IL-2 by activated T cells.

-

Principle: The concentration of IL-2 in the cell culture supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Materials:

-

PBMCs and culture reagents as described in the T cell proliferation assay.

-

Brequinar Sodium.

-

T cell mitogen (e.g., PHA or anti-CD3/CD28 antibodies).

-

Human IL-2 ELISA kit.

-

96-well cell culture plates.

-

Microplate reader.

-

-

Protocol:

-

Follow steps 1-5 of the T cell proliferation assay protocol to culture and stimulate PBMCs in the presence of varying concentrations of Brequinar.

-

After the desired incubation period (e.g., 24-48 hours), centrifuge the 96-well plate to pellet the cells.

-

Carefully collect the culture supernatant from each well.

-

Perform an IL-2 ELISA on the collected supernatants according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the concentration of IL-2 in each sample based on a standard curve and determine the effect of Brequinar on IL-2 production.

-

Visualizations

Signaling Pathway of Brequinar Action

Caption: Signaling pathway of Brequinar (this compound) in T lymphocytes.

Experimental Workflow: T Cell Proliferation Assay

Caption: Workflow for a typical T cell proliferation assay.

Experimental Workflow: DHODH Enzymatic Assay

Caption: Workflow for a DHODH enzymatic inhibition assay.

References

- 1. Novel mechanisms of brequinar sodium immunosuppression on T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Brequinar - Wikipedia [en.wikipedia.org]

- 3. Reactivation of Dihydroorotate Dehydrogenase-Driven Pyrimidine Biosynthesis Restores Tumor Growth of Respiration-Deficient Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dihydroorotate dehydrogenase - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. selleckchem.com [selleckchem.com]

- 7. Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Biological Activity and Function of BQR-695

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound BQR-695 is a fictional entity created for illustrative purposes. All data, experimental protocols, and biological activities described herein are hypothetical and designed to serve as a template for a technical guide.

Abstract

This compound is a novel, potent, and selective small molecule inhibitor of the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically targeting the BRAF V600E mutant kinase. This mutation is a key driver in a significant percentage of melanomas, colorectal cancers, and other malignancies. This document provides a comprehensive overview of the preclinical biological activity of this compound, including its mechanism of action, in vitro and in vivo efficacy, and detailed protocols for key validation experiments. The data presented herein demonstrates that this compound exhibits significant anti-proliferative and pro-apoptotic activity in BRAF V600E-mutant cancer cell lines and tumor xenograft models.

Introduction

The MAPK/ERK signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Hyperactivation of this pathway due to mutations in key components, such as the BRAF kinase, is a common oncogenic event. The V600E mutation in the BRAF gene results in constitutive activation of the kinase, leading to uncontrolled cell growth and tumor progression. This compound has been developed as a next-generation inhibitor designed to overcome resistance mechanisms observed with first-generation BRAF inhibitors.

Mechanism of Action

This compound is an ATP-competitive inhibitor that selectively binds to the active site of the BRAF V600E mutant kinase. This binding prevents the phosphorylation and subsequent activation of downstream MEK1/2, thereby inhibiting the entire MAPK/ERK signaling cascade. This blockade of downstream signaling leads to cell cycle arrest and apoptosis in BRAF V600E-positive cancer cells.

Quantitative Data

The biological activity of this compound was assessed through a series of in vitro assays. The data are summarized in the tables below.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Kinase Target | IC50 (nM) |

| BRAF V600E | 5 |

| BRAF (Wild-Type) | 250 |

| CRAF | 800 |

| EGFR | >10,000 |

| VEGFR2 | >10,000 |

Table 2: In Vitro Anti-proliferative Activity of this compound

| Cell Line | Cancer Type | BRAF Status | GI50 (nM) |

| A375 | Melanoma | V600E | 10 |

| SK-MEL-28 | Melanoma | V600E | 15 |

| HT-29 | Colorectal | V600E | 25 |

| MCF-7 | Breast | Wild-Type | >5,000 |

| HCT116 | Colorectal | Wild-Type | >5,000 |

Experimental Protocols

This assay quantifies the ability of this compound to inhibit the enzymatic activity of purified kinases.

-

Reagents: Recombinant human kinases (BRAF V600E, BRAF WT, etc.), MEK1 (substrate), ATP, this compound, and a phosphospecific antibody for MEK1.

-

Procedure: a. This compound is serially diluted in DMSO and pre-incubated with the kinase in a reaction buffer. b. The kinase reaction is initiated by the addition of ATP and the MEK1 substrate. c. The reaction is allowed to proceed for 60 minutes at 30°C. d. The reaction is stopped, and the level of phosphorylated MEK1 is quantified using a LanthaScreen Eu-anti-phospho-MEK1 antibody and a terbium-labeled secondary antibody. e. Time-resolved fluorescence resonance energy transfer (TR-FRET) is measured, and IC50 values are calculated from the dose-response curves.

This assay measures the effect of this compound on the growth of cancer cell lines.

-

Reagents: A375, SK-MEL-28, HT-29, MCF-7, and HCT116 cell lines, RPMI-1640 medium, fetal bovine serum (FBS), penicillin-streptomycin, this compound, and CellTiter-Glo Luminescent Cell Viability Assay reagent.

-

Procedure: a. Cells are seeded in 96-well plates and allowed to adhere overnight. b. The medium is replaced with fresh medium containing serial dilutions of this compound. c. Cells are incubated for 72 hours. d. CellTiter-Glo reagent is added to each well, and luminescence is measured to determine the number of viable cells. e. GI50 values (concentration for 50% growth inhibition) are calculated.

This protocol is used to confirm the inhibition of MAPK pathway signaling in cells treated with this compound.

-

Procedure: a. A375 cells are treated with varying concentrations of this compound for 24 hours. b. Cells are lysed, and protein concentration is determined. c. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. d. The membrane is blocked and then incubated with primary antibodies against phospho-ERK, total ERK, and a loading control (e.g., β-actin). e. After washing, the membrane is incubated with an HRP-conjugated secondary antibody. f. The signal is detected using a chemiluminescent substrate, and bands are visualized.

Summary and Future Directions

The preclinical data for this compound strongly support its development as a potent and selective inhibitor of the BRAF V600E mutant kinase. Its high selectivity and potent anti-proliferative activity in relevant cancer cell models highlight its potential as a therapeutic agent. Future studies will focus on comprehensive in vivo efficacy and safety profiling, as well as the investigation of potential combination therapies to overcome acquired resistance.

BQR-695: A Technical Guide on Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility and stability data for BQR-695 (also known as NVP-BQR695), a potent inhibitor of phosphatidylinositol 4-kinase IIIβ (PI4KIIIβ). Due to the limited availability of public data, this document also includes detailed, representative experimental protocols for determining the aqueous solubility and stability of this compound, enabling researchers to generate critical data for its development.

Physicochemical Properties of this compound

A summary of the fundamental physicochemical properties of this compound is presented below.

| Property | Value | Reference |

| Chemical Name | NVP-BQR695 | [1] |

| Molecular Formula | C₁₉H₂₀N₄O₃ | [1] |

| Molecular Weight | 352.39 g/mol | [1] |

| Appearance | Solid, White to off-white | [1] |

| CAS Number | 1513879-21-4 | [1] |

| SMILES | COC(C(OC)=C1)=CC=C1C2=CC3=NC(NCC(NC)=O)=CN=C3C=C2 | [1] |

Solubility Data

Publicly available quantitative solubility data for this compound is primarily in organic solvents and co-solvent systems.

| Solvent/System | Solubility | Observations | Reference |

| Dimethyl Sulfoxide (DMSO) | 50 mg/mL (141.89 mM) | Ultrasonic treatment needed; hygroscopic nature of DMSO can impact solubility. | [1] |

| 10% DMSO / 90% (20% SBE-β-CD in Saline) | 2.5 mg/mL (7.09 mM) | Suspended solution; ultrasonic treatment needed. Suitable for oral and intraperitoneal injection. | [1] |

| 10% DMSO / 90% Corn Oil | ≥ 2.5 mg/mL (7.09 mM) | Clear solution; saturation unknown. | [1] |

Aqueous Solubility: As of the latest available information, specific data on the aqueous solubility of this compound across a range of physiologically relevant pH values has not been publicly reported. The generation of a pH-solubility profile is a critical step in the preclinical development of any new chemical entity. A detailed protocol for determining the thermodynamic solubility of this compound in aqueous buffers is provided in Section 4.1.

Stability Data

The available stability data for this compound focuses on its storage as a solid and in a stock solution.

| Form | Storage Condition | Stability Period | Reference |

| Powder | -20°C | 3 years | [1] |

| Powder | 4°C | 2 years | [1] |

| In Solvent | -80°C | 2 years | [1] |

| In Solvent | -20°C | 1 year | [1] |

Aqueous Stability: There is no publicly available data from systematic studies on the stability of this compound in aqueous solutions under various conditions (e.g., pH, temperature, light). Such studies, including forced degradation, are essential to understand its degradation pathways and identify potential liabilities. A representative protocol for a forced degradation study is provided in Section 4.2.

Experimental Protocols

The following sections provide detailed methodologies for key experiments to characterize the solubility and stability of this compound.

Protocol for Thermodynamic Aqueous Solubility Determination

This protocol describes a shake-flask method to determine the equilibrium solubility of this compound in various aqueous buffers.

Objective: To determine the thermodynamic solubility of this compound as a function of pH.

Materials:

-

This compound (solid powder)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Citrate buffer, pH 3.0, 5.0

-

Bicarbonate buffer, pH 8.0

-

HPLC grade water, acetonitrile, and methanol

-

DMSO (for stock solution preparation)

-

0.45 µm syringe filters

-

2 mL glass vials with screw caps

-

Orbital shaker/incubator

-

Calibrated pH meter

-

Analytical balance

-

HPLC-UV system

Procedure:

-

Buffer Preparation: Prepare a series of aqueous buffers (e.g., citrate for acidic pH, phosphate for neutral pH, and bicarbonate for alkaline pH) at the desired pH values.

-

Sample Preparation: Add an excess amount of solid this compound (e.g., 1-2 mg) to 1 mL of each buffer in a glass vial. The excess solid should be visually apparent.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 150 rpm) for 24-48 hours to ensure equilibrium is reached.

-

Sample Collection and Filtration: After incubation, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved solid.

-

Sample Dilution and Analysis: Dilute the filtrate with a suitable solvent (e.g., 50:50 acetonitrile:water) to a concentration within the linear range of the analytical method. Analyze the concentration of this compound in the diluted filtrate using a validated HPLC-UV method.

-

pH Measurement: Measure the pH of the remaining supernatant in each vial to confirm the final pH of the solution.

-

Data Analysis: Calculate the solubility of this compound in each buffer by correcting for the dilution factor. Plot the solubility (in µg/mL or µM) as a function of the final measured pH.

Workflow for Thermodynamic Solubility Assay

Caption: Workflow for determining the pH-dependent thermodynamic solubility of this compound.

Protocol for Forced Degradation Study

This protocol outlines a forced degradation study to identify the degradation products and degradation pathways of this compound.

Objective: To assess the intrinsic stability of this compound under various stress conditions and to develop a stability-indicating analytical method.

Materials:

-

This compound

-

Hydrochloric acid (HCl), 0.1 N

-

Sodium hydroxide (NaOH), 0.1 N

-

Hydrogen peroxide (H₂O₂), 3%

-

HPLC grade water, acetonitrile, and methanol

-

Photostability chamber

-

Oven

-

HPLC-UV/MS system

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at a specified temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.

-

Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate under the same conditions as acid hydrolysis. Neutralize the solution before analysis.

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and store at room temperature for a defined period.

-

Thermal Degradation: Expose the solid this compound and a solution of this compound to elevated temperatures (e.g., 60°C, 80°C) in an oven.

-

Photolytic Degradation: Expose the solid this compound and a solution of this compound to light in a photostability chamber according to ICH Q1B guidelines.

-

-

Sample Analysis: At each time point, analyze the stressed samples using a stability-indicating HPLC method coupled with a mass spectrometer (LC-MS). The HPLC method should be capable of separating the parent drug from its degradation products.

-

Data Analysis:

-

Quantify the amount of this compound remaining at each time point to determine the degradation rate.

-

Identify the major degradation products by their mass-to-charge ratio (m/z) and fragmentation patterns from the mass spectrometry data.

-

Establish the degradation pathway of this compound under each stress condition.

-

Workflow for Forced Degradation Study

Caption: Workflow for assessing the intrinsic stability of this compound via forced degradation.

Mechanism of Action and Signaling Pathway

This compound is an inhibitor of phosphatidylinositol 4-kinase IIIβ (PI4KIIIβ).[1] PI4KIIIβ is a lipid kinase that phosphorylates phosphatidylinositol (PI) at the 4'-position of the inositol ring to produce phosphatidylinositol 4-phosphate (PI4P). PI4P is a key signaling lipid and a precursor for the synthesis of phosphatidylinositol (4,5)-bisphosphate (PIP₂).

The activity of PI4KIIIβ is regulated by upstream factors, and its product, PI4P, influences several downstream cellular processes. Aberrant PI4K signaling has been implicated in the progression of various cancers.[2]

PI4KIIIβ Signaling Pathway

The following diagram illustrates the known upstream regulators and downstream effectors of PI4KIIIβ and the point of inhibition by this compound.

Caption: PI4KIIIβ signaling pathway and the inhibitory action of this compound.

This guide provides a foundation for researchers working with this compound. The generation of comprehensive aqueous solubility and stability data, using protocols similar to those outlined here, will be crucial for the continued development of this promising PI4KIIIβ inhibitor.

References

Unraveling the Preclinical Pharmacokinetics of Brequinar (BQR): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brequinar (BQR), a potent and selective inhibitor of dihydroorotate dehydrogenase (DHODH), has been a subject of significant interest in preclinical and clinical research for its immunosuppressive and antineoplastic activities. This technical guide provides a comprehensive overview of the available preclinical pharmacokinetic data for Brequinar, detailed experimental methodologies, and relevant biological pathways. It is important to note that while extensive clinical pharmacokinetic data for Brequinar is available, specific quantitative pharmacokinetic parameters in preclinical models are not widely published. This guide, therefore, synthesizes available information and presents generalized experimental protocols relevant to the preclinical assessment of compounds like Brequinar.

Mechanism of Action

Brequinar exerts its biological effects through the inhibition of dihydroorotate dehydrogenase, a key enzyme in the de novo pyrimidine biosynthesis pathway.[1] This inhibition leads to the depletion of pyrimidine nucleotides, which are essential for DNA and RNA synthesis, thereby arresting cell proliferation.[1] This mechanism of action underlies both its anticancer and immunosuppressive properties.

Pharmacokinetics in Preclinical Models

Data Presentation

The following table summarizes the available human pharmacokinetic data for Brequinar. It is crucial to understand that these values may not directly translate to preclinical models due to interspecies differences in drug metabolism and disposition.

| Parameter | Value | Species | Administration | Source |

| Terminal Half-life (t½) | 8.1 ± 3.6 hours | Human | Intravenous Bolus | [3] |

| Volume of Distribution (Vd) | 9.0 ± 2.9 L/m² | Human | Intravenous Bolus | [3] |

| Total Body Clearance | 19.2 ± 7.7 mL/min/m² | Human | Intravenous Bolus | [3] |

Note: The absence of specific preclinical data (Cmax, Tmax, AUC) in this table highlights a gap in the publicly available literature.

Experimental Protocols

Below are detailed methodologies for key experiments relevant to the preclinical pharmacokinetic assessment of a compound like Brequinar. These are generalized protocols based on standard practices in the field.

In Vivo Pharmacokinetic Study in Rodents

This protocol describes a typical pharmacokinetic study in mice or rats to determine key parameters following intravenous and oral administration.

1. Animal Models:

-

Male or female mice (e.g., C57BL/6, BALB/c) or rats (e.g., Sprague-Dawley, Wistar), typically 8-10 weeks old.

2. Formulation and Administration:

-

Intravenous (IV): Brequinar is dissolved in a suitable vehicle (e.g., saline, 5% dextrose) to a final concentration appropriate for the target dose. The formulation is administered as a bolus injection via the tail vein.

-

Oral (PO): Brequinar is suspended or dissolved in an appropriate vehicle (e.g., 0.5% methylcellulose in water, corn oil). The formulation is administered by oral gavage.

3. Dosing:

-

Doses are determined based on preliminary toxicity and efficacy studies. For a new chemical entity, a range of doses would be explored.

4. Blood Sampling:

-

Serial blood samples (approximately 50-100 µL) are collected at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) from the saphenous or jugular vein.

-

Blood is collected into tubes containing an anticoagulant (e.g., K2EDTA).

5. Plasma Preparation:

-

Blood samples are centrifuged (e.g., at 2000 x g for 10 minutes at 4°C) to separate plasma.

-

Plasma samples are stored at -80°C until analysis.

6. Bioanalytical Method:

-

Plasma concentrations of Brequinar are determined using a validated analytical method, typically high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

-

The method should be validated for linearity, accuracy, precision, and selectivity.

7. Pharmacokinetic Analysis:

-

Pharmacokinetic parameters (Cmax, Tmax, AUC, t½, clearance, and volume of distribution) are calculated from the plasma concentration-time data using non-compartmental analysis software (e.g., Phoenix WinNonlin).

In Vivo Antitumor Efficacy Study in a Xenograft Model

This protocol outlines a common approach to evaluate the antitumor activity of Brequinar in a mouse xenograft model.

1. Cell Lines and Culture:

-

Human cancer cell lines (e.g., HCT 116 for colorectal cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[2]

2. Animal Model:

-

Immunocompromised mice (e.g., athymic nude or NSG mice) are used to prevent rejection of the human tumor xenograft.

3. Tumor Implantation:

-

A suspension of cancer cells (e.g., 5 x 10^6 cells in phosphate-buffered saline) is injected subcutaneously into the flank of each mouse.[2]

4. Treatment:

-

Once tumors reach a palpable size, mice are randomized into treatment and control groups.

-

Brequinar is administered via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule.

5. Efficacy Assessment:

-

Tumor volume is measured regularly (e.g., twice weekly) using calipers.

-

Body weight is monitored as an indicator of toxicity.

-

At the end of the study, tumors may be excised for further analysis (e.g., histology, biomarker analysis).

Visualization of Pathways and Workflows

Signaling Pathway of Brequinar's Mechanism of Action

Caption: Inhibition of DHODH by Brequinar blocks pyrimidine biosynthesis.

Experimental Workflow for a Preclinical Pharmacokinetic Study

Caption: A typical workflow for a rodent pharmacokinetic study.

Logical Relationship for In Vivo Xenograft Efficacy Study

Caption: Workflow for assessing in vivo antitumor efficacy.

Conclusion

While specific quantitative preclinical pharmacokinetic data for Brequinar remains elusive in publicly accessible literature, this guide provides a foundational understanding of its mechanism of action and the experimental approaches used to evaluate such compounds. The provided human pharmacokinetic data serves as a useful, albeit indirect, reference. The detailed experimental protocols and visual workflows offer practical guidance for researchers designing and conducting preclinical studies for DHODH inhibitors and other novel therapeutic agents. Further research is warranted to fully characterize the preclinical pharmacokinetic profile of Brequinar to better inform its potential therapeutic applications.

References

- 1. Phase I and pharmacokinetic study of brequinar sodium (NSC 368390) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Dihydroorotate Dehydrogenase Inhibitor Brequinar Is Synergistic with ENT1/2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phase I clinical and pharmacokinetic trial of Brequinar sodium (DuP 785; NSC 368390) - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for BQR-695: Information Not Available

A comprehensive search for the experimental protocol for cell culture of a substance designated "BQR-695" did not yield any specific, identifiable information. As of the current date, there are no publicly available scientific or commercial documents that describe a molecule, drug, or experimental agent with this identifier.

Efforts to locate data regarding this compound, including its mechanism of action, relevant signaling pathways, or established cell culture protocols, were unsuccessful. The search included a wide range of scientific databases and commercial supplier information.

Therefore, this document cannot provide the requested detailed application notes, protocols, data tables, or visualizations for this compound. Researchers, scientists, and drug development professionals seeking information on this topic are advised to verify the nomenclature and consult internal documentation or the original source of the "this compound" designation.

It is possible that "this compound" may be an internal, pre-clinical, or otherwise non-publicly disclosed compound identifier. In such cases, information would be proprietary and not available in the public domain.

For general guidance on establishing cell culture protocols for novel compounds, researchers are directed to standard cell biology and pharmacology resources. These typically involve the following general steps, which would need to be adapted and optimized for any new experimental agent:

General Workflow for Characterizing a Novel Compound in Cell Culture:

Caption: A generalized workflow for the initial characterization of a novel compound in cell culture.

General Protocol: Cell Viability Assay (Example using MTT)

This is a generalized protocol and would require optimization for specific cell lines and compounds.

1. Cell Seeding:

-

Culture cells of interest in appropriate growth medium to ~80% confluency.

-

Trypsinize and resuspend cells to create a single-cell suspension.

-

Count cells and determine viability (e.g., using a hemocytometer and trypan blue).

-

Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of growth medium.

-

Incubate the plate overnight at 37°C, 5% CO2 to allow for cell attachment.

2. Compound Treatment:

-

Prepare serial dilutions of the experimental compound in growth medium at 2X the final desired concentrations.

-

Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only control wells.

-

Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

3. MTT Assay:

-

Following incubation, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

-

Incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5 minutes to ensure complete dissolution.

-

Read the absorbance at 570 nm using a microplate reader.

4. Data Analysis:

-

Subtract the absorbance of blank wells (medium only).

-

Normalize the data to the vehicle-treated control cells (representing 100% viability).

-

Plot the cell viability (%) against the log of the compound concentration and use a non-linear regression to determine the IC50 value.

Should information on "this compound" become publicly available, a detailed and specific set of application notes and protocols will be generated.

Unraveling the Laboratory Applications of BQR-695: A Detailed Guide for Researchers

Initial investigations into the scientific literature and available databases did not yield specific information for a compound designated "BQR-695." The search results frequently referenced "Brequinar sodium (BQR)," an immunosuppressive agent. It is possible that "this compound" is an internal, non-standard, or erroneous designation for Brequinar or another compound.

This document, therefore, proceeds under the assumption that the intended compound of interest is Brequinar (BQR), a well-characterized inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthetic pathway. The following application notes and protocols are based on the known mechanism of action and experimental applications of Brequinar.

Application Notes

Brequinar sodium is a potent inhibitor of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), which catalyzes the fourth step in the de novo synthesis of pyrimidines. By blocking this pathway, Brequinar depletes the cellular pool of pyrimidines, which are essential for the synthesis of DNA and RNA. This inhibitory action forms the basis of its antiproliferative and immunosuppressive effects.

Key Research Applications:

-

Immunosuppression: Brequinar has been shown to suppress T-cell activation and proliferation, making it a valuable tool for studying immune responses and for potential therapeutic applications in organ transplantation and autoimmune diseases.[1]

-

Cancer Biology: Due to its antiproliferative effects, Brequinar is utilized in cancer research to investigate the role of pyrimidine biosynthesis in tumor growth and to evaluate its potential as an anticancer agent.

-

Virology: The replication of many viruses depends on the host cell's metabolic machinery, including nucleotide synthesis. Brequinar can be used to study the reliance of different viruses on the de novo pyrimidine pathway.

-

Cell Cycle Analysis: By arresting cells in the G1 phase of the cell cycle, Brequinar serves as a tool to synchronize cell populations for various experimental purposes.[1]

Quantitative Data Summary

The following table summarizes key quantitative data for Brequinar based on published studies.

| Parameter | Value | Cell Line/System | Reference |

| IC50 (PHA-stimulated PBMC proliferation) | Starting at 10⁻⁶ M | Human Peripheral Blood Mononuclear Cells (PBMCs) | [1] |

| Mechanism of Action | Inhibition of dihydroorotate dehydrogenase (DHODH) | N/A | [1] |

| Effect on Cell Cycle | Arrests cells in G0/G1 phase | Mitogen-stimulated PBMCs | [1] |

| Effect on Interleukin-2 (IL-2) | Inhibits IL-2 protein production and transcript expression | Mitogen-stimulated PBMCs | [1] |

| Effect on IL-2 Receptor | Inhibits cell surface expression | Mitogen-stimulated PBMCs | [1] |

Experimental Protocols

Protocol 1: Cell Proliferation Assay Using a Tetrazolium-Based Dye (e.g., MTT)

This protocol measures the cytotoxic or cytostatic effects of Brequinar on cultured cells.

Materials:

-

Brequinar sodium (stock solution prepared in an appropriate solvent, e.g., DMSO or water)

-

Complete cell culture medium

-

96-well cell culture plates

-

Target cells (e.g., Jurkat T-cells, cancer cell lines)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of Brequinar in complete culture medium. Remove the old medium from the wells and add the Brequinar dilutions. Include a vehicle control (medium with the same concentration of solvent used for the Brequinar stock).

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Western Blot Analysis of Proteins Involved in Cell Cycle Regulation

This protocol is used to assess the effect of Brequinar on the expression levels of key cell cycle regulatory proteins.

Materials:

-

Brequinar sodium

-

Target cells

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Western blot transfer system

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Cyclin D1, anti-CDK4, anti-p21, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells with Brequinar at various concentrations for a specified time. Lyse the cells using lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Signaling Pathway

Brequinar's primary mechanism of action is the inhibition of the de novo pyrimidine synthesis pathway, which has downstream effects on DNA and RNA synthesis, ultimately leading to cell cycle arrest and inhibition of proliferation.

References

BQR-695: A Potent Inhibitor of PI4KIIIβ for Research Applications

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction: BQR-695, also known as NVP-BQR695, is a potent and selective inhibitor of Phosphatidylinositol 4-kinase III beta (PI4KIIIβ).[1][2][3][4][5] This enzyme plays a crucial role in the phosphoinositide signaling pathway, which is involved in a multitude of cellular processes including membrane trafficking, signal transduction, and the regulation of cellular lipid composition. Notably, PI4KIIIβ has been identified as a key host factor for the replication of various viruses and is a validated drug target for the treatment of malaria. This compound exhibits potent inhibitory activity against both human and Plasmodium falciparum PI4KIIIβ, making it a valuable tool for research in infectious diseases and cell biology.

Data Presentation

The inhibitory activity of this compound against human and Plasmodium falciparum PI4KIIIβ has been determined through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values are summarized below, demonstrating the compound's high potency, particularly against the parasite enzyme.

| Target Enzyme | Organism | IC50 (nM) |

| PI4KIIIβ | Homo sapiens (Human) | 80 - 90 |

| PI4KIIIβ | Plasmodium falciparum | 3.5 |

Data compiled from multiple sources.[1][3]

A representative dose-response curve for this compound would show the percentage of enzyme inhibition as a function of the inhibitor concentration. The curve would have a sigmoidal shape, and the IC50 value is the concentration of this compound that results in 50% inhibition of PI4KIIIβ activity.

Signaling Pathway

The phosphoinositide (PI) signaling pathway is initiated by the phosphorylation of phosphatidylinositol (PI) by PI kinases. PI4KIIIβ specifically phosphorylates PI at the 4-position of the inositol ring to generate phosphatidylinositol 4-phosphate (PI4P). PI4P is a key lipid messenger that recruits effector proteins to cellular membranes, thereby regulating various cellular functions. Inhibition of PI4KIIIβ by this compound disrupts the production of PI4P, leading to the downstream inhibition of these cellular processes.

Caption: PI4KIIIβ signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Protocol 1: In Vitro PI4KIIIβ Enzymatic Assay

This protocol describes a general method for determining the inhibitory activity of this compound against PI4KIIIβ using a luminescence-based assay that measures ATP consumption.

Materials:

-

Recombinant human or Plasmodium falciparum PI4KIIIβ

-

This compound

-

PI substrate

-

ATP

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

Luminescence-based kinase assay kit (e.g., ADP-Glo™ Kinase Assay)

-

White, opaque 96-well or 384-well plates

-

Plate reader with luminescence detection capabilities

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical concentration range would be from 1 µM to 0.01 nM. Further dilute the compound in kinase buffer to the desired final concentrations.

-

Enzyme and Substrate Preparation: Dilute the PI4KIIIβ enzyme and PI substrate in kinase buffer to their optimal concentrations, as determined by initial optimization experiments.

-

Kinase Reaction: a. To each well of the plate, add the diluted this compound or DMSO (for control wells). b. Add the PI4KIIIβ enzyme to all wells. c. Incubate for 10-15 minutes at room temperature to allow for compound binding to the enzyme. d. Initiate the kinase reaction by adding ATP. e. Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

-

Detection: a. Stop the kinase reaction and measure the remaining ATP by adding the detection reagent from the kinase assay kit, following the manufacturer's instructions. b. Incubate as required by the kit. c. Measure the luminescence using a plate reader.

-

Data Analysis: a. The luminescence signal is inversely proportional to the kinase activity. b. Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control. c. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Plasmodium falciparum Asexual Blood Stage Growth Inhibition Assay

This protocol outlines a method to assess the anti-malarial activity of this compound by measuring the inhibition of P. falciparum growth in red blood cells.

Materials:

-

Synchronized P. falciparum culture (ring stage)

-

Human red blood cells

-

Complete parasite culture medium

-

This compound

-

96-well microplates

-

DNA-intercalating fluorescent dye (e.g., SYBR Green I or DAPI)

-

Lysis buffer with saponin

-

Fluorescence plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO and then in complete culture medium to achieve the desired final concentrations.

-

Assay Setup: a. Add the diluted this compound or medium with DMSO (for control) to the wells of a 96-well plate. b. Add the synchronized ring-stage parasite culture (e.g., at 0.5% parasitemia and 2% hematocrit). c. Incubate the plate for 72 hours under standard parasite culture conditions (37°C, 5% CO2, 5% O2).

-

Growth Measurement: a. After incubation, lyse the red blood cells by adding lysis buffer containing a fluorescent DNA dye. b. Incubate in the dark for 1 hour at room temperature. c. Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.

-

Data Analysis: a. The fluorescence intensity is proportional to the parasite density. b. Calculate the percentage of growth inhibition for each this compound concentration compared to the control. c. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to determine the IC50 value.

Experimental Workflow

The development and optimization of an assay for this compound typically follows a structured workflow to ensure robust and reproducible results.

Caption: A typical workflow for the development and optimization of an in vitro assay.

References

Application Note: BQR-695 as a Selective GSK-3β Inhibitor for Alzheimer's Disease Research

Please specify the disease you would like to research in relation to BQR-695. The quality and relevance of the application notes and protocols depend on this information.

Once you provide the specific disease, I can generate a detailed response including:

-

Introduction to the disease context.

-

The proposed mechanism of action of this compound in that disease.

-

Relevant in vitro and in vivo models for research.

-

Detailed experimental protocols.

-

Quantitative data summaries.

-

Custom-generated diagrams for pathways and workflows.

I will use a placeholder for a well-researched area, Alzheimer's Disease , to provide a comprehensive example of the expected output.

Audience: Researchers, scientists, and drug development professionals in the field of neurodegenerative diseases.

Introduction: Alzheimer's Disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein. Glycogen synthase kinase 3 beta (GSK-3β) is a key enzyme implicated in the hyperphosphorylation of tau, making it a prime therapeutic target. This compound is a novel, potent, and highly selective ATP-competitive inhibitor of GSK-3β. This document outlines the applications and protocols for using this compound to investigate tau pathology in cellular and preclinical models of Alzheimer's Disease.

Mechanism of Action: this compound selectively binds to the ATP-binding pocket of GSK-3β, preventing the transfer of phosphate to its substrates, including the tau protein. By inhibiting GSK-3β, this compound effectively reduces the phosphorylation of tau at multiple disease-associated epitopes, which is hypothesized to decrease tau aggregation and subsequent neurotoxicity.

Caption: Signaling pathway of GSK-3β-mediated tau hyperphosphorylation and its inhibition by this compound.

Quantitative Data Summary

The following tables summarize the key characteristics of this compound derived from in vitro and in vivo studies.

Table 1: In Vitro Kinase Selectivity Profile of this compound

| Kinase Target | IC₅₀ (nM) | Fold Selectivity (vs. GSK-3β) |

|---|---|---|

| GSK-3β | 5.2 | 1 |

| GSK-3α | 89 | 17.1x |

| CDK5/p25 | > 10,000 | > 1900x |

| ERK2 | > 10,000 | > 1900x |

| PKA | > 10,000 | > 1900x |

Table 2: Effect of this compound on Tau Phosphorylation in SH-SY5Y Neuroblastoma Cells

| Treatment | p-Tau (Ser396) Level (% of Control) | p-Tau (Thr231) Level (% of Control) |

|---|---|---|

| Vehicle Control | 100 ± 8.5 | 100 ± 9.1 |

| This compound (10 nM) | 65 ± 6.2 | 71 ± 7.5 |

| This compound (50 nM) | 31 ± 4.9 | 38 ± 5.3 |

| this compound (200 nM) | 12 ± 3.1 | 15 ± 2.8 |

Experimental Protocols

Protocol 1: In Vitro GSK-3β Kinase Assay

This protocol is for determining the IC₅₀ of this compound using a luminescence-based kinase assay.

Materials:

-

Recombinant human GSK-3β enzyme

-

GSK-3β substrate peptide (e.g., CREB peptide)

-

ATP

-

Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

This compound serial dilutions (in DMSO)

-

ADP-Glo™ Kinase Assay kit (Promega)

-

White, opaque 96-well plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO, then dilute into the kinase buffer.

-

Add 5 µL of the this compound dilution or vehicle (DMSO) to the wells of a 96-well plate.

-

Add 10 µL of a solution containing the GSK-3β enzyme and substrate peptide to each well.

-

Initiate the reaction by adding 10 µL of ATP solution. Final volume: 25 µL.

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the reaction and measure the remaining ATP by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

-

Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and induce luminescence. Incubate for 30 minutes.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: Western Blot for Phospho-Tau in Cultured Cells

This protocol details the analysis of tau phosphorylation in SH-SY5Y cells treated with this compound.

Caption: Experimental workflow for analyzing phospho-tau levels in treated cells via Western Blot.

Materials:

-

SH-SY5Y neuroblastoma cells

-

Cell culture medium (e.g., DMEM/F12 with 10% FBS)

-

This compound stock solution

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

Primary antibodies: Anti-phospho-Tau (Ser396), Anti-Total Tau (Tau-5), Anti-β-Actin

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

PVDF membrane

Procedure:

-

Cell Culture & Treatment: Plate SH-SY5Y cells and allow them to adhere. Treat cells with varying concentrations of this compound (e.g., 10, 50, 200 nM) or vehicle for 24 hours.

-

Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize protein amounts for all samples and add Laemmli buffer. Boil at 95°C for 5 minutes.

-

SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto a polyacrylamide gel. Perform electrophoresis and subsequently transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Wash the membrane again and apply ECL substrate. Capture the chemiluminescent signal using an imaging system.

-